Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a fused thiophene-pyridazine core. Key substituents include:
- Ethyl carboxylate at position 1, which may enhance solubility and metabolic stability.
- Phenyl group at position 3, contributing to aromatic stacking interactions.
- 4-Oxo moiety, a common feature in bioactive heterocycles.
This compound belongs to a class of 4-oxo-3,4-dihydrothieno[3,4-d]pyridazines, which are investigated for therapeutic applications, particularly as aldose reductase inhibitors (ARIs) for diabetic complications .
Properties
IUPAC Name |
ethyl 5-[(3,5-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S/c1-4-33-24(30)20-18-13-34-22(19(18)23(29)27(26-20)15-8-6-5-7-9-15)25-21(28)14-10-16(31-2)12-17(11-14)32-3/h5-13H,4H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFQDHDIGISFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thieno[3,4-d]pyridazine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The presence of functional groups such as the dimethoxybenzamido moiety and the thieno[3,4-d]pyridazine core structure may contribute to its pharmacological properties.
Structural Characteristics
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 396.45 g/mol. Its structure includes several key features:
| Feature | Description |
|---|---|
| Core Structure | Thieno[3,4-d]pyridazine |
| Functional Groups | Dimethoxybenzamido, ethyl ester |
| Molecular Weight | ~396.45 g/mol |
Biological Activity
Preliminary studies suggest that this compound may exhibit a range of biological activities. Compounds with similar structures have been investigated for their potential as:
- Anticancer agents
- Antimicrobial agents
- Anti-inflammatory agents
The specific mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in cell signaling pathways. This interaction could lead to modulation of cellular processes such as apoptosis and cell proliferation.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 5-(2-methoxybenzamido)-4-oxo-thieno[3,4-d]pyridazine | Thieno core with methoxy group | Anticancer |
| Ethyl 5-(trifluoromethylbenzamido)-4-oxo-thieno[3,4-d]pyridazine | Thieno core with trifluoromethyl group | Antimicrobial |
| Ethyl 5-(hydroxybenzamido)-4-oxo-thieno[3,4-d]pyridazine | Thieno core with hydroxyl group | Anti-inflammatory |
Comparison with Similar Compounds
Structural Analogues in the 4-Oxo-thieno[3,4-d]pyridazine Class
Patents (e.g., EP 4,316,603 A2 and DE 1624571) highlight structurally related compounds with variations in substituents. Below is a comparative analysis:
Key Observations :
- Position 1 : Ethyl carboxylate balances solubility and stability compared to methyl (shorter half-life) or propyl (higher lipophilicity) esters.
- Position 3 : Phenyl substituents (vs. chlorophenyl or H) optimize aromatic interactions without excessive steric hindrance.
- Position 5 : 3,5-Dimethoxybenzamido may improve binding affinity via methoxy-mediated hydrogen bonding, contrasting with halogenated or unsubstituted benzamido groups.
Functional Comparison with Non-Pyridazine Analogues
- Thieno[3,2-d]pyrimidines (e.g., compound 3f in ): Exhibit phosphonic acid substituents for nucleotide mimicry . Lower structural similarity but share fused thiophene-diazine cores. Applications diverge (e.g., antiviral vs. diabetic therapy).
- 2-Amino-3-benzoylthiophenes (): Act as allosteric A1 adenosine receptor enhancers .
Physicochemical and Pharmacokinetic Properties
Hypothetical data based on structural trends:
Implications :
- The target compound’s higher LogP suggests better membrane permeability but lower solubility than Patent Example 1.
- Phosphonic acid in thienopyrimidines drastically increases solubility but limits blood-brain barrier penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
